

# IDX184: An In-Depth Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **IDX184**

Cat. No.: **B608061**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**IDX184** is a liver-targeted phosphoramidate prodrug of 2'-C-methylguanosine, developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). [1] Although its clinical development for HCV was discontinued after Phase IIb trials, **IDX184** continues to be a subject of research interest for its potential activity against other viral pathogens. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **IDX184**.

## Chemical Structure and Properties

**IDX184** is systematically named S-[2-{[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl}oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate. Its chemical structure is presented below.

Table 1: Chemical Identifiers and Synonyms for **IDX184**

| Identifier | Value                                                                                                                                                                |
|------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name | S-[2-{{(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl)methoxy-(benzylamino)phosphoryl}oxyethyl]3-hydroxy-2,2-dimethylpropanethioate |
| CAS Number | 1036915-08-8                                                                                                                                                         |
| Synonyms   | IDX-184, 2'-C-Methylguanosine phosphoramidate prodrug                                                                                                                |

Table 2: Physicochemical and Pharmacokinetic Properties of **IDX184**

| Property                                       | Value                                         | Source                    |
|------------------------------------------------|-----------------------------------------------|---------------------------|
| Molecular Formula                              | C25H35N6O9PS                                  | <a href="#">Wikipedia</a> |
| Molar Mass                                     | 626.62 g/mol                                  | <a href="#">Wikipedia</a> |
| LogP                                           | -2.036                                        | <a href="#">[2]</a>       |
| Electron Affinity                              | -5.616 eV                                     | <a href="#">[2]</a>       |
| Molar Refractivity                             | 97.136 cm <sup>3</sup>                        | <a href="#">[2]</a>       |
| Solvent-Accessible Surface Area                | 440.056 Å <sup>2</sup>                        | <a href="#">[2]</a>       |
| Plasma Half-life (t <sub>1/2</sub> )           | ~1 hour                                       | <a href="#">[1][3]</a>    |
| Mean Cmax (5-100 mg single dose)               | 1.12 - 17.3 ng/mL                             | <a href="#">[3]</a>       |
| Mean AUC <sub>0-∞</sub> (5-100 mg single dose) | 1.19 - 22.7 ng·h/mL                           | <a href="#">[3]</a>       |
| Urinary Excretion (unchanged)                  | ~0.2% of administered dose                    | <a href="#">[1][3]</a>    |
| Active Metabolite                              | 2'-C-methylguanosine triphosphate (2'-MeG-TP) | <a href="#">[3][4]</a>    |
| Metabolite (2'-MeG) Half-life                  | 18 - 43 hours (for doses ≥ 25 mg)             | <a href="#">[1][3]</a>    |

## Mechanism of Action and Metabolism

**IDX184** is a liver-targeted prodrug designed to efficiently deliver its active metabolite, 2'-C-methylguanosine monophosphate (2'-MeG-MP), to hepatocytes.[\[3\]\[4\]](#) This targeting strategy bypasses the often rate-limiting initial phosphorylation step required by nucleoside analogs. Once inside the liver cells, **IDX184** is metabolized to 2'-MeG-MP, which is then further phosphorylated by cellular kinases to the active triphosphate form, 2'-MeG-TP.[\[3\]](#) This active triphosphate acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[\[1\]](#)

The metabolic activation of **IDX184** is a critical step for its antiviral activity. The following diagram illustrates the proposed metabolic pathway.



[Click to download full resolution via product page](#)

Metabolic activation pathway of **IDX184**.

# Experimental Protocols

## HCV NS5B Polymerase Inhibition Assay

This protocol describes a standard method for determining the *in vitro* inhibitory activity of compounds against HCV NS5B polymerase.

### Materials:

- Purified recombinant HCV NS5B protein
- Poly(A) template and oligo(U) primer
- [<sup>3</sup>H]-UTP (radiolabeled uridine triphosphate)
- Unlabeled UTP, ATP, CTP, GTP
- Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM DTT, 50 mM NaCl)
- Test compound (**IDX184**'s active triphosphate form, 2'-MeG-TP)
- Scintillation fluid and counter

### Procedure:

- Prepare a reaction mixture containing the reaction buffer, poly(A) template, and oligo(U) primer.
- Add varying concentrations of the test inhibitor (2'-MeG-TP) to the reaction mixture.
- Initiate the reaction by adding the HCV NS5B enzyme and the nucleotide mix (containing [<sup>3</sup>H]-UTP and unlabeled nucleotides).
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-2 hours).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Precipitate the newly synthesized radiolabeled RNA onto a filter membrane.

- Wash the filter to remove unincorporated [<sup>3</sup>H]-UTP.
- Measure the radioactivity on the filter using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.

[Click to download full resolution via product page](#)

Workflow for HCV NS5B polymerase inhibition assay.

## In Vitro Metabolism Study Workflow

The following workflow outlines a general procedure to investigate the metabolism of a compound like **IDX184** in vitro.

**Objective:** To identify the metabolic pathways and major metabolites of **IDX184**.

**Systems:**

- Human liver microsomes (for Phase I metabolism, e.g., CYP450-mediated)
- Human hepatocytes (for both Phase I and Phase II metabolism)
- Recombinant human CYP enzymes (to identify specific CYP isozymes involved)

**Procedure:**

- **Incubation:** Incubate **IDX184** at various concentrations with the selected in vitro system (microsomes, hepatocytes, or recombinant enzymes) in the presence of necessary cofactors (e.g., NADPH for CYP enzymes).
- **Time-course Sampling:** Collect samples at different time points to monitor the disappearance of the parent compound and the formation of metabolites.
- **Sample Preparation:** Quench the reaction (e.g., with acetonitrile) and process the samples (e.g., centrifugation, protein precipitation) to extract the analytes.
- **LC-MS/MS Analysis:** Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their mass-to-charge ratio and fragmentation patterns.
- **Data Interpretation:** Compare the metabolic profiles across different systems to elucidate the metabolic pathways. For example, metabolism in microsomes suggests CYP involvement, while the use of specific recombinant CYPs can pinpoint the responsible isozymes.



[Click to download full resolution via product page](#)

Experimental workflow for in vitro metabolism study.

## Potential Signaling Pathway Interactions

Direct studies on the specific signaling pathways modulated by **IDX184** are limited. However, as a prodrug of a 2'-C-methylguanosine analog, its active metabolite may interact with pathways sensitive to guanosine levels. Guanosine has been shown to exert neuroprotective effects through the modulation of several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.<sup>[5][6]</sup> These pathways are crucial for cell survival and proliferation. The following diagram illustrates a potential, hypothetical interaction based on the known signaling of guanosine.



[Click to download full resolution via product page](#)

Hypothetical signaling pathways affected by guanosine analogs.

## Conclusion

**IDX184** represents a significant effort in the development of liver-targeted nucleotide prodrugs for the treatment of HCV. While its clinical journey for hepatitis C has concluded, the wealth of data generated on its chemical properties, pharmacokinetics, and mechanism of action provides a valuable resource for the scientific community. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers investigating **IDX184** and other similar compounds for potential therapeutic applications against a range of viral diseases. Further research into its metabolic fate and potential off-target effects on cellular signaling will continue to enhance our understanding of this class of antiviral agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of IDX184, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDX-184 is a superior HCV direct-acting antiviral drug: a QSAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Safety and Pharmacokinetics of IDX184, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
- To cite this document: BenchChem. [IDX184: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608061#idx184-chemical-structure-and-properties\]](https://www.benchchem.com/product/b608061#idx184-chemical-structure-and-properties)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)